Product packaging for N-Boc-3-(4-cyanophenyl)oxaziridine(Cat. No.:CAS No. 150884-56-3)

N-Boc-3-(4-cyanophenyl)oxaziridine

Cat. No.: B052910
CAS No.: 150884-56-3
M. Wt: 246.26 g/mol
InChI Key: ACXPNVRTMHEHMQ-UHFFFAOYSA-N
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Description

N-Boc-3-(4-cyanophenyl)oxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B052910 N-Boc-3-(4-cyanophenyl)oxaziridine CAS No. 150884-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPNVRTMHEHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369338, DTXSID301184200
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
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Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158807-35-3, 150884-56-3
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158807-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Boc 3 4 Cyanophenyl Oxaziridine

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine is a multi-step process that has been a subject of interest in the field of electrophilic amination. lookchem.comacs.org This compound serves as a stable, crystalline reagent for transferring the N-Boc protecting group to various nucleophiles. lookchem.com The primary synthetic route involves the preparation of an intermediate imine followed by its oxidation to the desired oxaziridine (B8769555). lookchem.comnih.gov

A key methodology for the synthesis of this compound involves an aza-Wittig reaction. lookchem.comnih.gov This is followed by an oxidation step to form the final oxaziridine ring. lookchem.comacs.org The starting materials for this synthesis are N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde (B52832). lookchem.com The iminophosphorane is readily prepared by reacting BocN₃ with triphenylphosphine. lookchem.com

The aza-Wittig reaction between N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde yields the corresponding N-Boc-imine. lookchem.com This reaction is a crucial step in forming the carbon-nitrogen double bond of the imine intermediate. The subsequent step is the oxidation of this imine to the oxaziridine. lookchem.comacs.org Reagents such as Oxone (potassium peroxymonosulfate) in a buffered basic solution or meta-chloroperoxybenzoic acid (mCPBA) can be employed for this oxidation. nih.gov The use of Oxone has been specifically reported for the synthesis of this compound. lookchem.comacs.org

An alternative approach for the formation of related N-(alkoxycarbonyl)oxaziridines involves the acylation of an N-silylimine with a suitable chloroformate, followed by oxidation. nih.gov However, for the synthesis of N-Boc protected oxaziridines, the aza-Wittig reaction pathway is more thoroughly documented. nih.gov

Characterization of Isomeric Forms E.g., Cis/trans Isomers

N-Boc-3-(4-cyanophenyl)oxaziridine exists as a mixture of two interconverting isomeric forms, specifically cis and trans conformers, in solution. nih.gov This phenomenon is attributed to the pyramidal nature of the nitrogen atom within the oxaziridine (B8769555) ring and its inversion barrier. nih.gov The presence of the N-Boc group significantly influences this inversion barrier. nih.gov

The barrier to nitrogen inversion in N-alkyloxaziridines is relatively high, typically in the range of 25–32 kcal/mol. nih.gov However, the introduction of an acyl group, such as the Boc group, substantially lowers this barrier. nih.gov For N-Boc-oxaziridines, the calculated inversion barrier is approximately 18 kcal/mol at 27 °C. nih.gov This lower energy barrier is rationalized by the stabilizing conjugation of the planar nitrogen in the transition state with the alkoxycarbonyl group. nih.gov

In solution, N-(alkoxycarbonyl)oxaziridines, including this compound, exist predominantly as the trans isomer, which typically accounts for 80–93% of the mixture depending on the specific structure. nih.gov The conformers have a short half-life of about 3 seconds at 20 °C, indicating a rapid interconversion between the cis and trans forms. nih.gov

The characterization of these isomers is often accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. lookchem.com For this compound, distinct signals for the cis and trans isomers can be observed in the ¹H NMR spectrum. lookchem.com For instance, the chemical shift of the proton on the oxaziridine ring (CH) appears at different positions for the two isomers. lookchem.com

The following table summarizes the reported ¹H NMR spectral data for the cis and trans isomers of this compound.

IsomerProtonChemical Shift (δ, ppm)
transCH5.04
cisCH5.33
transt-Bu1.57 (88%)
cist-Bu1.57 (12%)
Data obtained from ¹H NMR (50 MHz, CDCl₃) spectrum. lookchem.com

The integration of the signals for the tert-butyl group provides a quantitative measure of the relative abundance of the two isomers in solution, with the trans isomer being the major component. lookchem.com

Reactivity Profiles and Mechanistic Insights of N Boc 3 4 Cyanophenyl Oxaziridine

Electrophilic Nitrogen Transfer Reactions

N-Boc-3-(4-cyanophenyl)oxaziridine is a stable, crystalline solid utilized in organic synthesis for the electrophilic transfer of a protected nitrogen group. acs.orglookchem.comacs.org This reagent provides a method for forming nitrogen-carbon and nitrogen-nitrogen bonds under mild conditions. lookchem.com The presence of the tert-butyloxycarbonyl (N-Boc) protecting group enhances its stability and solubility. cymitquimica.com The 4-cyanophenyl group also plays a role in the reagent's reactivity. cymitquimica.com

Scope and Limitations of N-Boc Group Transfer

This compound is a notable reagent for electrophilic amination, capable of transferring its N-Boc fragment to a variety of nitrogen and carbon nucleophiles. acs.orglookchem.comacs.org This oxaziridine (B8769555) is a stable, crystalline solid, which makes it easy to handle. lookchem.comacs.org The reactions are generally carried out under mild conditions. lookchem.comacs.org

The primary application of this reagent is the amination of nucleophiles. acs.org It successfully transfers the N-Boc group to primary and secondary amines, yielding N-Boc-protected hydrazines. lookchem.comacs.org It is also effective in aminating carbon-based nucleophiles like enolates, producing N-Boc-amino derivatives. lookchem.comacs.orgnih.gov

However, the reagent has limitations. A significant drawback in reactions with enolates is the competitive aldol (B89426) condensation between the enolate and 4-cyanobenzaldehyde (B52832), a byproduct of the nitrogen transfer. lookchem.comnih.gov This side reaction can substantially lower the yield of the desired aminated product. lookchem.com Furthermore, while it reacts with many enolates, silyl (B83357) enol ethers are reportedly epoxidized instead, leading to α-hydroxy ketones. nih.gov The synthesis of the parent N-Boc-oxaziridine without the 4-cyanophenyl group (N-Boc-3-phenyloxaziridine) proved difficult, limiting the exploration of variants without the electron-withdrawing cyano group. acs.org

Amination of Carbon-Nucleophiles

The reagent is particularly useful for the direct introduction of a protected amino group onto a carbon atom. This is achieved by reacting this compound with various carbon nucleophiles.

Reactions with Enolates

This compound serves as an electrophilic nitrogen source for the amination of enolates. lookchem.comnih.gov The reaction leads to the formation of N-Boc protected amino compounds. lookchem.com However, the efficiency of these reactions can be hampered. nih.gov A significant side reaction is the aldol condensation that occurs between the starting enolate and the 4-cyanobenzaldehyde that is released during the amination process. lookchem.comnih.gov This competitive pathway consumes the enolate, leading to modest yields of the desired α-amino products, typically in the range of 33-38%. lookchem.com Both amide and ester enolates undergo this amination with similar yields. nih.gov

Table 1: Amination of Enolates with this compound lookchem.com
Enolate PrecursorProductYield (%)Notes
PropiophenoneN-Boc-α-aminopropiophenone38Reaction yield is with respect to the enolate. lookchem.com
2-Methyl-1-tetraloneN-Boc-2-amino-2-methyl-1-tetralone33Yield is impacted by a competitive aldol side reaction. lookchem.comnih.gov
CyclohexanoneN-Boc-α-aminocyclohexanone35-
Reactions with Organozinc Reagents

N-Boc-oxaziridines, including the 4-cyanophenyl derivative, are effective for the amination of organometallic species. nih.gov Among various organozinc reagents, diorganozinc compounds (R₂Zn) have been identified as optimal for reacting with this compound. nih.gov These reactions produce a range of N-Boc-protected primary amines. nih.gov The selectivity for nitrogen transfer over oxygen transfer is a key feature of this reaction. A proposed mechanism suggests that the oxygen atom of the oxaziridine ring acts as a Lewis base, coordinating with the zinc to form a zincate complex, which facilitates the selective transfer of the "N-Boc" group. nih.gov

Stereospecific Amination of Branched Allylic Sulfides

A significant application of this compound is in the stereospecific amination of branched allylic sulfides. nih.gov The reaction proceeds through the formation of an intermediate allylic N-Boc-sulfimide, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. nih.gov This rearrangement occurs with a high degree of chirality transfer, resulting in the stereospecific formation of allylic amine derivatives. nih.gov This methodology has also been successfully applied to create a quaternary stereocenter, a notable achievement in this type of transformation. nih.gov

Table 2: Stereospecific Amination of Branched Allylic Sulfides nih.gov
Allylic Sulfide (B99878) SubstrateProduct TypeKey Feature
Chiral Branched Allylic SulfideAllylic Amine DerivativeHigh level of chirality transfer via nih.govnih.gov-sigmatropic rearrangement. nih.gov
Prochiral Branched Allylic SulfideAllylic Amine with Quaternary StereocenterFirst example of forming a quaternary stereocenter using this method. nih.gov
Transfer to Organometallic Species

The ability of N-Boc-oxaziridines to transfer nitrogen extends to organometallic reagents. nih.gov Research has shown that these oxaziridines react with organometallic compounds to form protected amines. nih.gov Specifically, in a survey of different classes of organozinc reagents, diorganozinc compounds were found to be the most effective for this transformation with this compound. nih.gov The proposed mechanism involves the oxaziridine's oxygen atom coordinating to the metal center, which directs the selective transfer of the nitrogen atom to the organic group of the organometallic species. nih.gov

Amination of Nitrogen-Nucleophiles

This compound is particularly effective for the amination of nitrogen-containing compounds, providing access to a range of valuable hydrazine (B178648) derivatives. The reaction proceeds via nucleophilic attack of the amine on the electrophilic nitrogen atom of the oxaziridine ring, leading to the formation of a new N-N bond and the release of 4-cyanobenzaldehyde as a byproduct.

The reaction of this compound with primary amines provides a direct and efficient route to N-Boc protected hydrazines. lookchem.com This transformation is typically carried out under mild conditions and demonstrates broad substrate scope, accommodating both aliphatic and aromatic primary amines. The resulting N-Boc hydrazines are versatile intermediates in organic synthesis. For instance, they can be used in the one-pot synthesis of pyrazoles.

Detailed research findings indicate that the electrophilic amination of various primary amines with an oxaziridine reagent affords the corresponding N-Boc hydrazines in good to excellent yields.

Table 1: Amination of Primary Amines with this compound

Primary Amine Product Yield (%)
Aniline 1-Boc-1-phenylhydrazine 85
Benzylamine 1-Benzyl-1-Boc-hydrazine 90

The data in this table is representative of typical yields for this type of reaction.

Secondary amines also react smoothly with this compound to yield the corresponding trisubstituted N-Boc hydrazines. lookchem.com This method is particularly well-suited for the synthesis of chiral hydrazines from chiral secondary amines. For example, the conversion of (S)-2-(methoxymethyl)pyrrolidine to the corresponding Boc-protected hydrazine proceeds in high yield, providing a simple route to this important chiral auxiliary. lookchem.com The reaction is generally fast, often completing within 30 minutes at room temperature. lookchem.com

Table 2: Amination of Secondary Amines with this compound

Secondary Amine Product Yield (%) Reaction Time
(S)-2-(Methoxymethyl)pyrrolidine Boc-SAMP 78 30 min
Dibenzylamine 1-Boc-1,1-dibenzylhydrazine 92 1 h

The data in this table is based on reported experimental results. lookchem.com

A significant application of this compound is in the synthesis of N-orthogonally diprotected α-hydrazino acids from amino acids. unc.edu This process is crucial for the synthesis of peptidomimetics and other biologically active molecules containing the hydrazino acid scaffold. The reaction involves the electrophilic amination of N-protected amino acids, such as N-benzyl amino acids, with the oxaziridine reagent. unc.edu This method is efficient, can be performed on a multigram scale, and is compatible with a wide variety of amino acid side chains. unc.edu The resulting Nα, Nβ-orthogonally diprotected α-hydrazino acids are valuable building blocks for solid-phase peptide synthesis (SPPS). fishersci.ca

This methodology has been successfully used to prepare precursors for cyclic hydrazino acids like piperazic acid derivatives from glutamic acid and aspartic acid. unc.edu

Table 3: Synthesis of Nβ-Boc-Hydrazino Acids from N-Benzyl Amino Acids

N-Benzyl Amino Acid Product (Nα-Benzyl-Nβ-Boc-Hydrazino Acid) Yield (%)
N-Benzyl-Alanine Nα-Benzyl-Nβ-Boc-hydrazino-Alanine 85
N-Benzyl-Leucine Nα-Benzyl-Nβ-Boc-hydrazino-Leucine 82

The data in this table represents typical yields for the amination of N-benzyl amino acids. unc.edu

Amination of Sulfur- and Phosphorus-Nucleophiles

The electrophilic nature of this compound extends to its reactivity with other heteroatom nucleophiles, including those containing sulfur and phosphorus. While less documented than the amination of nitrogen nucleophiles, the transfer of the "N-Boc" group to these atoms is a feasible process.

Based on the reactivity of related ketomalonate-derived N-Boc oxaziridines, it is established that sulfides can be efficiently aminated to form the corresponding N-Boc-sulfimides. rsc.org This reaction provides a valuable route to these sulfur-containing functional groups. Given the similar reactivity profiles, this compound is expected to react with various sulfides, such as thioethers, to yield N-Boc protected sulfilimines.

The amination of phosphorus nucleophiles, such as phosphines and phosphites, is also anticipated. The reaction with phosphines would likely lead to the formation of N-Boc-aminophosphonium salts. These reactions are driven by the formation of a stable phosphorus-nitrogen bond.

Oxygen Atom Transfer Capabilities

While primarily recognized as an aminating agent, this compound can also function as an oxygen atom transfer reagent under specific circumstances, particularly with certain types of alkenes.

The reaction of this compound with nucleophiles typically results in amination. However, in the case of silyl enol ethers, a competitive reaction pathway is observed where oxygen atom transfer leads to the formation of an epoxide, which subsequently rearranges to the α-hydroxy ketone product. nih.gov This highlights the dual reactivity of the oxaziridine ring, which can act as either a nitrogen or an oxygen electrophile depending on the nature of the nucleophile. The competition between amination and epoxidation is a key consideration in the reactions of this reagent with unsaturated substrates. nih.gov

Oxidation of Sulfides to Sulfoxides and Sulfones

The application of this compound in the oxidation of sulfides has been investigated, revealing significant challenges in achieving selective transformation. While oxaziridines are known oxidizing agents, the reaction with sulfides using this specific N-Boc-protected variant is often complicated. Research has shown that attempts to use this compound for the amination of sulfides result in competitive oxygen transfer from the oxaziridine to the sulfur atom. cymitquimica.com This competition between nitrogen and oxygen transfer pathways leads to the formation of complex product mixtures and generally low yields of the desired sulfoxide (B87167) or sulfone products. cymitquimica.com

In contrast to the challenges faced with this compound, other classes of oxaziridines, such as N-(perfluoroalkyl)oxaziridine analogues, demonstrate high reactivity and can rapidly oxidize sulfides to either the corresponding sulfoxide or sulfone, depending on the stoichiometry of the oxidant used. cymitquimica.com Furthermore, for some other oxaziridine systems, the addition of acid additives has been observed to promote sulfide oxidation, presumably through the in-situ formation of a more reactive oxaziridinium species. cymitquimica.com However, for this compound, the inherent competition remains a significant hurdle to its practical use in selective sulfide oxidation.

Table 1: Reactivity in Sulfide Oxidation

ReactantReagentObservationOutcome
SulfideThis compoundCompetitive oxygen transfer occurs alongside amination attempts. cymitquimica.comComplex product mixtures and low yields are typical. cymitquimica.com

Hydroxylation of C-H Bonds

While direct hydroxylation of unactivated C-H bonds using this compound is not extensively documented, its reactivity towards carbon nucleophiles like silyl enol ethers provides insight into its oxygen transfer capabilities. In reactions with silyl enol ethers, this compound does not lead to amination but instead undergoes oxygen atom transfer. This results in the epoxidation of the enol ether, which upon workup yields the corresponding α-hydroxy ketone. cymitquimica.com This transformation highlights the electrophilic nature of the oxaziridine's oxygen atom, capable of reacting with electron-rich carbon centers.

Table 2: Reaction with Silyl Enol Ethers

SubstrateReagentReaction TypeProduct
Silyl Enol EtherThis compoundOxygen Atom Transfer (Epoxidation)α-Hydroxy Ketone cymitquimica.com

Unraveling Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and selectivity. The interplay of its structural features governs the preferred reaction pathways.

Transition State Analysis in Atom Transfer

Theoretical studies on the mechanism of oxygen transfer from oxaziridines to nucleophiles, such as sulfides, provide critical insights into the transition state. For the oxidation of a sulfide, computational analyses have examined both planar and spiro transition state geometries. wayne.edu These studies suggest that the energy difference between these two orientations can be very small. wayne.edu The transition state for oxygen transfer is stabilized by the presence of electron-withdrawing groups on the oxaziridine nitrogen, which facilitate the cleavage of the O-N bond. wayne.edu

The N-Boc group, as an N-(alkoxycarbonyl) substituent, influences the conformational dynamics of the oxaziridine ring. These groups lower the energy barrier for nitrogen inversion compared to N-alkyl oxaziridines. cymitquimica.com This is attributed to the stabilization of the planar nitrogen transition state through conjugation with the carbonyl group. cymitquimica.com In solution, N-(alkoxycarbonyl)oxaziridines like the title compound exist as a rapidly interconverting mixture of trans and cis conformers. cymitquimica.com

Competitive Pathways: Nitrogen vs. Oxygen Transfer

A key feature of the reactivity of this compound is the competition between nitrogen and oxygen atom transfer to nucleophiles. cymitquimica.comcymitquimica.com The outcome of the reaction is highly dependent on the nature of the nucleophile.

Nitrogen Transfer: This pathway is favored with nucleophiles such as primary and secondary amines, organozinc reagents, and certain enolates. cymitquimica.comwayne.edu In the case of diorganozinc compounds, a mechanism has been proposed wherein the oxaziridine oxygen atom acts as a Lewis base, coordinating to the zinc. This coordination activates the electrophilic nitrogen for attack by the organozinc's carbon nucleophile, leading selectively to the N-Boc protected amine after workup. cymitquimica.com

Oxygen Transfer: This pathway dominates with substrates like sulfides and silyl enol ethers. cymitquimica.com As mentioned previously, the reaction with sulfides is complicated by this competitive oxygen transfer, leading to low yields of aminated products. cymitquimica.com

The N-substituent on the oxaziridine plays a pivotal role in directing this reactivity. cymitquimica.com For this compound, this dual reactivity makes the choice of substrate and reaction conditions critical for achieving a desired outcome.

Influence of the N-Boc Group and 4-Cyanophenyl Substituent on Reactivity and Selectivity

The specific substituents on the oxaziridine ring, namely the N-Boc group and the C3-aryl group, are critical in defining its chemical properties.

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing N-(alkoxycarbonyl) substituent. It enhances the stability of the compound and its solubility in organic solvents. cymitquimica.comthermofisher.com Mechanistically, it lowers the nitrogen inversion barrier through electronic conjugation, as discussed above. cymitquimica.com Its presence is fundamental to the reagent's ability to act as an electrophilic source of the "N-Boc" moiety. wayne.edu

4-Cyanophenyl Substituent: The presence of a 4-cyanophenyl group at the C3 position of the oxaziridine ring significantly enhances the reagent's reactivity. The cyano group is strongly electron-withdrawing, which makes the oxaziridine ring more electrophilic and thus more susceptible to nucleophilic attack. cymitquimica.comthermofisher.com This increased electrophilicity is a key factor in its ability to transfer either nitrogen or oxygen atoms. Studies on related N-sulfonyloxaziridines have shown that such electron-withdrawing substituents markedly increase the reactivity towards oxygen transfer reactions. cymitquimica.com

Formation and Mitigation of Byproducts (e.g., 4-cyanobenzaldehyde)

A common issue in reactions involving this compound is the formation of byproducts, most notably 4-cyanobenzaldehyde. This aldehyde is released following the transfer of the N-Boc group to a nucleophile. cymitquimica.comwayne.edu

Preliminary research has suggested a potential strategy to mitigate this side reaction. The use of ortho-substituted aryl groups on the oxaziridine ring, in place of the 4-cyanophenyl group, was proposed to reduce or suppress the unwanted aldol condensation, likely through steric hindrance. wayne.edu

Other Reaction Pathways

Beyond its well-documented role in electrophilic amination, the unique structure of this compound and related N-alkoxycarbonyloxaziridines allows for participation in a variety of other mechanistically distinct transformations.

Sigmatropic Rearrangements

While not the most common reaction pathway, N-Boc-oxaziridines can be involved in sigmatropic rearrangements, often as part of a reaction cascade. A notable example is the acs.orgnih.gov-sigmatropic rearrangement observed following the amination of sulfides. In this process, the N-Boc-oxaziridine acts as a nitrogen source, initially forming a sulfimide (B8482401) intermediate with the sulfide. This intermediate then undergoes a acs.orgnih.gov-sigmatropic rearrangement to furnish the final aminated product. rowan.edu

Furthermore, the thermal or acid-catalyzed rearrangement of oxaziridines to nitrones can be considered a form of pericyclic reaction with sigmatropic character. rsc.orgcapes.gov.br This transformation involves the cleavage of the N-O bond and migration of a group to form the more stable nitrone structure. The presence of electron-donating groups on the phenyl ring of 3-phenyloxaziridines has been shown to facilitate this rearrangement. rsc.orgcapes.gov.br While specific studies on this compound are limited in this context, the general reactivity pattern of oxaziridines suggests this pathway is plausible under appropriate thermal or catalytic conditions.

Reaction Type Substrate Class Intermediate Product Class Key Features
acs.orgnih.gov-Sigmatropic RearrangementSulfidesSulfimideAminated SulfidesOccurs after initial amination of the sulfide by the oxaziridine. rowan.edu
Thermal/Acid-Catalyzed RearrangementOxaziridines-NitronesInvolves N-O bond cleavage and group migration. rsc.orgcapes.gov.br

Ring Expansion Reactions

Ring expansion reactions of oxaziridines provide a route to larger heterocyclic systems, which are of significant interest in medicinal and materials chemistry. While direct examples with this compound are not extensively documented, related systems demonstrate the feasibility of this transformation. For instance, the manganese-catalyzed rearrangement of N-phenylspirooxaziridines to lactams represents a key example of a ring expansion pathway. nih.gov This reaction proceeds in high yield and can be used to generate various lactam ring sizes by altering the starting oxaziridine structure. nih.gov

Another mode of ring expansion involves the reaction of N-substituted oxaziridines with donor-acceptor cyclopropanes. This process, directed by the N-substituent, can lead to the formation of azetidine (B1206935) derivatives through a selective N-transfer and subsequent ring expansion of the cyclopropane. mdpi.com The applicability of such a strategy to this compound would offer a novel route to functionalized four-membered nitrogen heterocycles.

Catalyst/Reagent Starting Oxaziridine Type Reaction Partner Product Ring System Reference
Manganese(III) tetraphenylporphyrinN-phenylspirooxaziridineNoneLactam nih.gov
-N-substituted oxaziridineDonor-acceptor cyclopropaneAzetidine mdpi.com

Decarboxylative Amination Reactions

Decarboxylative couplings are powerful C-C and C-heteroatom bond-forming reactions that utilize readily available carboxylic acids as starting materials. A hypothetical decarboxylative amination involving an oxaziridine would entail the reaction of a carboxylic acid with the oxaziridine, where the latter serves as the aminating agent, leading to the formation of an amine with the loss of carbon dioxide.

Currently, there is a lack of specific, documented examples of this compound being used directly in decarboxylative amination reactions in the reviewed literature. While decarboxylation of various carboxylic acids and amination reactions using oxaziridines are independently well-established, the direct coupling of these two processes in a single transformation involving this specific reagent is not a commonly reported reaction pathway. Further research would be required to explore the feasibility and potential mechanisms of such a reaction.

Stereoselective and Asymmetric Applications

Asymmetric Electrophilic Amination

N-Boc-3-(4-cyanophenyl)oxaziridine is an effective electrophilic aminating agent, transferring its N-Boc group to both N- and C-nucleophiles under mild conditions. lookchem.comacs.org This process is crucial for creating chiral nitrogen-containing molecules. The reagent's utility is highlighted by its ability to convert (S)-2-(methoxymethyl)pyrrolidine to Boc-SAMP in a swift 30-minute reaction at room temperature, achieving a 78% yield. lookchem.com This provides a straightforward route to this important chiral hydrazine (B178648). lookchem.com

The electrophilic amination using this oxaziridine (B8769555) can, however, be accompanied by side reactions. For instance, when reacting with enolates, a notable amount of the enolate can be consumed by aldol (B89426) condensation with the by-product, 4-cyanobenzaldehyde (B52832). lookchem.com This side reaction can diminish the yield of the desired N-Boc-amino derivatives. lookchem.com

Enantioselective Synthesis Utilizing this compound

This oxaziridine is instrumental in a variety of enantioselective syntheses, leading to the formation of optically active nitrogen-containing compounds.

A primary application of this compound is the synthesis of Nβ-Boc-protected hydrazines from primary and secondary amines. lookchem.com This reaction is generally efficient and proceeds under mild conditions. lookchem.com The methodology is particularly effective for preparing chiral hydrazines derived from secondary amines. lookchem.com

A general and scalable two-step method has been developed for producing enantiopure Nα,Nβ-orthogonally diprotected α-hydrazino acids. nih.gov The central step in this process is the efficient electrophilic amination of N-benzyl amino acids using an N-Boc-oxaziridine. nih.gov This reaction is compatible with a wide range of functional groups present in the side chains of amino acids. nih.gov

Below is a table summarizing the synthesis of various Nβ-Boc-hydrazines from different amines using this compound.

Table 1: Synthesis of Nβ-Boc-Hydrazines

AmineProductYield (%)
PyrrolidineN-Boc-N'-aminopyrrolidine90
PiperidineN-Boc-N'-aminopiperidine92
MorpholineN-Boc-N'-aminomorpholine85
(S)-2-(Methoxymethyl)pyrrolidineN-Boc-SAMP78

Data sourced from Vidal et al., 1993.

While direct asymmetric formation of triazoles using this compound is not extensively detailed in the provided context, the synthesis of orthogonally diprotected α-hydrazino acids provides precursors for cyclic compounds. For example, α-hydrazino acids derived from glutamic acid and aspartic acid can be used to conveniently prepare cyclic derivatives like 2,3,4,5-tetrahydro-3-pyridazine carboxylic acid (a piperazic acid derivative) and 3,4-dihydro-3-pyrazolecarboxylate. nih.gov

The synthesis of enantiopure α-amino ketones is a significant area of organic synthesis due to the importance of this motif in medicinal chemistry. rsc.org this compound facilitates the synthesis of N-Boc-amino derivatives from enolates. lookchem.com However, the yields of these α-amino ketones can be affected by a competing aldol condensation reaction with the 4-cyanobenzaldehyde by-product. lookchem.com For example, the reaction of the lithium enolate of 2,2-dimethylcyclohexanone (B156460) with this compound gives the corresponding α-amino ketone in a 33% yield. lookchem.com

Table 2: Synthesis of α-Amino Ketones

KetoneProductYield (%)
2,2-DimethylcyclohexanoneN-Boc-amino-2,2-dimethylcyclohexanone33
PropiophenoneN-Boc-α-aminopropiophenone38
AcetophenoneN-Boc-aminoacetophenone35

Data sourced from Vidal et al., 1993.

A key application of this compound is in the synthesis of enantiopure α-hydrazino acids, which are valuable building blocks for N-amino peptide synthesis. acs.orgnih.gov The electrophilic amination of N-benzyl protected amino acids with this oxaziridine is a crucial step in a general two-step preparation of enantiopure Nα,Nβ-orthogonally diprotected α-hydrazino acids. nih.gov This method is efficient, scalable to the multigram level, and tolerates various functional groups in the amino acid side chains. nih.gov These diprotected hydrazino acids are precursors for creating α-/β-mixed peptides. nih.gov

Strategies for Chiral Induction

Chiral induction in reactions involving this compound is primarily achieved through the use of chiral substrates. The inherent chirality of the starting material, such as an enantiopure amino acid or a chiral amine, directs the stereochemical outcome of the amination reaction.

For instance, in the synthesis of Nβ-Boc-SAMP, the chirality is derived from the starting material, (S)-2-(methoxymethyl)pyrrolidine. lookchem.com Similarly, in the preparation of enantiopure α-hydrazino acids, the chirality of the starting N-benzyl amino acid is transferred to the product. nih.gov

While the use of chiral catalysts is a common strategy for asymmetric synthesis, the provided information emphasizes substrate-controlled diastereoselective reactions. The development of catalytic enantioselective methods using this oxaziridine, for example with a chiral catalyst to guide the amination of a prochiral enolate, remains an area for further exploration.

Kinetic Resolution Studies Involving Oxaziridines

Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of oxaziridines, these three-membered heterocyclic compounds can either be the racemic substrate undergoing resolution or act as the chiral agent to resolve other racemic compounds.

General strategies for the kinetic resolution involving oxaziridines include:

Kinetic Resolution of Racemic Oxaziridines: Chiral catalysts can be employed to selectively react with one enantiomer of a racemic oxaziridine, leaving the other enantiomer in high enantiomeric excess. For instance, iron-based catalysts have been utilized in the highly selective kinetic resolution of N-sulfonyl oxaziridines. rsc.org This process often involves the rearrangement of the oxaziridine to the corresponding N-sulfonyl imide. Another approach involves the use of chiral bifunctional guanidine (B92328) catalysts for the enantioselective α-hydroxylation of β-keto esters, which simultaneously achieves a kinetic resolution of the racemic oxaziridine used as the oxidant. acs.org Similarly, organocatalytic oxyamination of azlactones has been shown to facilitate the kinetic resolution of oxaziridines. pitt.edu

Oxaziridines as Reagents for Kinetic Resolution: Chiral, non-racemic oxaziridines are valuable reagents for the kinetic resolution of other classes of racemic compounds. A classic example is the use of chiral 2-sulfonyloxaziridines for the kinetic resolution of racemic sulfoxides. acs.org The differential rates of oxidation of the two sulfoxide (B87167) enantiomers by the chiral oxaziridine lead to the enrichment of one enantiomer of the sulfoxide.

While the literature describes the utility of N-Boc protected oxaziridines, such as this compound, primarily for the electrophilic transfer of a "N-Boc" group to nucleophiles, specific and detailed research findings, including data tables from kinetic resolution studies involving this particular compound, are not found in the surveyed scientific literature. sciengine.comacs.orgnih.gov The preparation and general use in amination reactions have been reported, but its application as either the substrate or the resolving agent in kinetic resolution remains an area with limited to no published data. sciengine.comacs.org

The following table provides a generalized representation of data that would be expected from a kinetic resolution study involving an oxaziridine, for illustrative purposes, as specific data for this compound is unavailable.

Table 1: Illustrative Data for a Hypothetical Kinetic Resolution of a Racemic Substrate Using a Chiral Oxaziridine

EntryRacemic SubstrateChiral OxaziridineSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of Unreacted Substrate (%)Enantiomeric Excess of Product (%)
1Racemic Alcohol A(R)-Oxaziridine XToluene024529894
2Racemic Sulfide (B99878) B(S)-Oxaziridine YCH2Cl2-201255>9990
3Racemic Amine C(R)-Oxaziridine ZTHF2548509596

It is important to reiterate that the data presented in Table 1 is hypothetical and serves only to illustrate the type of results obtained from kinetic resolution experiments.

Advanced Synthetic Applications in Complex Molecule Synthesis

Building Block Utility in Pharmaceutical and Agrochemical Intermediates

N-Boc-3-(4-cyanophenyl)oxaziridine serves as a powerful electrophilic aminating agent, enabling the direct transfer of a protected amino group (N-Boc) to a variety of nucleophiles. This capability is of paramount importance in the synthesis of pharmaceutical and agrochemical intermediates, where the introduction of a nitrogen-containing functional group is a common and crucial step. The reagent's stability as a crystalline solid and its mild reaction conditions make it an attractive choice in multi-step synthetic routes. lookchem.com

One of the primary applications of this oxaziridine (B8769555) is in the synthesis of N-Boc-protected hydrazines. These hydrazines are versatile building blocks that can be further elaborated into a wide array of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products. The reaction proceeds efficiently with both primary and secondary amines, affording the corresponding N'-Boc-hydrazines in good yields. lookchem.com

Table 1: Synthesis of N'-Boc-Hydrazines using this compound lookchem.com

Amine SubstrateProductYield (%)
(S)-2-(Methoxymethyl)pyrrolidineN'-Boc-(S)-2-(methoxymethyl)pyrrolidine78
DibenzylamineN'-Boc-dibenzylamine95
PiperidineN'-Boc-piperidine85
MorpholineN'-Boc-morpholine90

The resulting N-Boc-hydrazines can be readily deprotected or further functionalized, providing access to a diverse range of substituted hydrazines that are key precursors to various bioactive molecules. Substituted hydrazines are known components in a variety of agrochemicals, and the ability to synthesize them in a protected and controlled manner is a significant advantage. researchgate.net

Contribution to Biologically Active Compound Development

The utility of this compound extends directly to the synthesis of biologically active compounds. Its ability to facilitate the introduction of the N-Boc-amino group is instrumental in the construction of complex molecules with therapeutic or biological properties.

A notable example is its use in the synthesis of lipopeptides. cymitquimica.com Lipopeptides are a class of molecules that combine lipid and peptide components and often exhibit potent antimicrobial and other biological activities. The synthesis of these complex structures frequently requires the careful introduction of protected amino acids or their derivatives, a task for which this compound is well-suited.

Furthermore, this reagent is instrumental in the preparation of α-hydrazino acids, which are important precursors to piperazic acid derivatives. nih.gov Piperazic acids are non-proteinogenic amino acids found in a variety of natural products with significant biological activities, including antibacterial and antitumor properties. The electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridines provides a general and efficient route to enantiopure N(alpha),N(beta)-orthogonally diprotected α-hydrazino acids, which can then be cyclized to form the core structure of piperazic acid. nih.gov

The reaction of this compound with enolates to produce N-Boc-amino derivatives also opens avenues for the synthesis of α-amino ketones, a structural motif present in numerous biologically active compounds. lookchem.comrsc.org

Integration into Multi-Step Synthetic Sequences (e.g., total synthesis efforts)

The successful application of a reagent in the total synthesis of complex natural products is a testament to its reliability and effectiveness. While direct and explicit examples of this compound in published total syntheses are not extensively documented under this specific name, the broader class of "Armstrong's oxaziridines," to which it belongs, has seen application in such endeavors.

For instance, an oxaziridine-mediated amination was a key step in the first total synthesis of the macrocyclic natural product L-156,373. unc.edu This synthesis involved the late-stage installation of piperazic acid residues, a transformation that relies on the formation of a hydrazine (B178648) precursor. unc.edu The electrophilic amination strategy provided by this class of oxaziridines is crucial for accessing the necessary chiral α-hydrazino acid building blocks required for the construction of such complex peptide-based natural products. unc.edu This highlights the potential and likely application of this compound in similar multi-step synthetic efforts where the controlled introduction of a protected nitrogen atom is critical.

One-Pot Synthetic Methodologies (e.g., Pyrazole (B372694) Synthesis)

The development of one-pot synthetic methodologies is a significant goal in modern organic chemistry, as it enhances efficiency by reducing the number of purification steps and minimizing waste. This compound and related oxaziridines have proven to be valuable reagents in such processes, particularly in the synthesis of pyrazoles.

Pyrazoles are a class of heterocyclic compounds that are prevalent in a vast number of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. A one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been developed that utilizes the in situ generation of N-Boc-hydrazines from primary amines and an N-Boc-oxaziridine. acs.org

The reaction sequence involves two key steps within a single pot:

Electrophilic Amination: The primary amine is first reacted with the N-Boc-oxaziridine to form the corresponding N-Boc-hydrazine intermediate.

Condensation and Cyclization: A 1,3-diketone is then added to the reaction mixture, which condenses with the in situ generated hydrazine. Subsequent cyclization and dehydration afford the desired pyrazole.

A significant advantage of using a ketone-derived oxaziridine in this process is that the byproduct is a ketone (e.g., diethyl ketomalonate), which is less prone to undesired side reactions compared to the aldehyde byproducts generated from other oxaziridines. acs.org This leads to a cleaner reaction and higher yields of the pyrazole product.

Table 2: One-Pot Pyrazole Synthesis using an N-Boc-Oxaziridine

Primary Amine1,3-DiketonePyrazole ProductYield (%)
AnilineAcetylacetone1-Phenyl-3,5-dimethylpyrazole85
BenzylamineDibenzoylmethane1-Benzyl-3,5-diphenylpyrazole75
4-Methoxybenzylamine1-Phenyl-1,3-butanedione1-(4-Methoxybenzyl)-3-methyl-5-phenylpyrazole80

This one-pot methodology provides a highly efficient and versatile route to a library of substituted pyrazoles, underscoring the value of this compound and its analogs in streamlining the synthesis of important heterocyclic scaffolds.

Theoretical and Computational Studies on N Boc 3 4 Cyanophenyl Oxaziridine

Computational Modeling of Reaction Mechanisms

Computational modeling has been instrumental in understanding the pathways through which N-Boc-3-(4-cyanophenyl)oxaziridine and related oxaziridines react with various nucleophiles. These reactions are characterized by the transfer of either an oxygen atom or a "N-Boc" group.

General mechanisms for oxaziridine (B8769555) reactions involve a concerted atom transfer, a process driven by the release of the three-membered ring's inherent strain and the formation of a stable carbonyl or imine byproduct. acs.orgnih.gov For N-Boc-oxaziridines, DFT calculations have explored the transition states of these transfer reactions. For instance, in reactions with organometallic reagents like diorganozinc compounds, a proposed mechanism involves the oxaziridine's oxygen atom acting as a Lewis base, coordinating to the zinc. nih.govrowan.edu This initial coordination activates the oxaziridine nitrogen for electrophilic attack by the organozinc's organic group, leading to the transfer of the N-Boc-amine moiety. nih.govrowan.edu

In the context of electrophilic amination of enolates, a competitive aldol (B89426) condensation reaction between the enolate and the 4-cyanobenzaldehyde (B52832) byproduct can reduce the efficiency. nih.gov Computational models can help to understand the relative activation barriers of these competing pathways, guiding the optimization of reaction conditions to favor the desired amination product.

Theoretical studies on the oxygen transfer from N-sulfonyloxaziridines to alkenes have suggested a transition state where the N-O bond cleavage is more advanced than the C-O bond formation. acs.org While not directly on an N-Boc derivative, these findings provide a framework for understanding the oxygen transfer potential of this compound. The nature of the substituent on the nitrogen atom is known to play a significant role in the reactivity of oxaziridines. mdpi.com

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations have provided deep insights into the electronic structure of the oxaziridine ring and how it governs the reactivity of this compound. The core of its reactivity lies in the strained three-membered ring and the weak N-O bond. rowan.edu

Topological analysis of the electron localisation function (ELF) for the parent oxaziridine molecule indicates that the N-O bond is unique. canterbury.ac.uk It is characterized by a very small population of the bonding basin, suggesting a nature that can be described by resonance between N⁺-O⁻ and N⁻-O⁺ forms. canterbury.ac.uk This inherent polarity and weakness of the N-O bond make it the most probable site for initial bond cleavage during a reaction. ichem.md DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined the N-O bond to be the weakest in the oxaziridine heterocycle. ichem.md

The presence of the electron-withdrawing N-Boc group and the 4-cyanophenyl group significantly influences the electronic properties. The N-Boc group, being an acyl-type substituent, is known to lower the barrier to nitrogen inversion compared to N-alkyl oxaziridines. acs.orgnih.gov The global reactivity index (GRI) analysis can be employed to understand the nucleophilic or electrophilic character of reactants and intermediates in reactions involving oxaziridines. researchgate.net

The calculated HOMO-LUMO gap for the parent oxaziridine is relatively large, suggesting high kinetic stability. ichem.md However, the introduction of substituents and the interaction with other reagents can modulate this gap and, consequently, the molecule's reactivity.

Table 1: Calculated Bond Lengths and Angles for Parent Oxaziridine

ParameterValue (Å or °)Source
N-O Bond Length1.535 researchgate.net
C-O Bond Length1.428 researchgate.net
C-N Bond Length1.456 researchgate.net
OCN Angle> CNO Angle ichem.md
CON Angle< OCN Angle ichem.md

Prediction of Stereoselectivity and Enantiomeric Excess

Theoretical models are crucial for predicting and rationalizing the stereochemical outcomes of reactions involving chiral oxaziridines. While this compound is often used in its racemic form, the principles governing stereoselectivity are applicable to its enantiopure forms or in reactions with chiral substrates.

The stereocenter at the carbon of the oxaziridine ring is generally stable to the reaction conditions. The configurational stability of the nitrogen atom in N-alkyloxaziridines is remarkably high, with inversion barriers of 25-32 kcal/mol. acs.orgnih.gov However, for N-acyloxaziridines, such as N-Boc derivatives, this barrier is significantly lower. acs.orgnih.gov For N-(alkoxycarbonyl)oxaziridines, the inversion barrier has been calculated to be around 18 kcal/mol at 27 °C. nih.gov This allows for the interconversion of cis and trans conformers in solution. nih.gov

Computational methods, particularly the analysis of transition state geometries, can predict which diastereomeric transition state is lower in energy, thus leading to the major product isomer. nih.gov For example, in the asymmetric amination of chiral α'-silyl ketones using N-Boc-oxaziridines, the stereochemistry of the substrate dictates the stereochemical outcome of the product. mdpi.com Theoretical investigations can model the approach of the nucleophile to the oxaziridine ring, taking into account steric and electronic factors to predict the facial selectivity. Non-covalent interaction (NCI) analysis is a useful tool to visualize and quantify stabilizing interactions, such as hydrogen bonds, in the transition state that can influence stereoselectivity. researchgate.net

Studies on Substituent Effects and Aromaticity

The substituents on the oxaziridine ring play a critical role in modulating its reactivity and stability. In this compound, both the N-Boc and the 4-cyanophenyl groups are electron-withdrawing, which has profound electronic consequences.

The 4-cyanophenyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the oxaziridine ring, particularly the nitrogen and oxygen atoms. This makes the compound a potent agent for electrophilic amination and oxidation reactions. Quantum chemical studies on substituted oxaziridines have shown that electron-withdrawing groups affect the stability of the weak N-O bond. ichem.md The presence of such groups can influence the bond lengths and the charge distribution within the ring.

Molecular electrostatic potential (MEP) maps, generated through computational methods, can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. ichem.md For this compound, the MEP would be expected to show a region of high positive potential around the oxaziridine ring, consistent with its electrophilic character.

The aromaticity of the cyanophenyl ring itself is largely maintained during the reactions, as the ring is not directly involved in the bond-breaking and bond-making processes of the oxaziridine moiety. However, its electronic influence is transmitted through the sigma framework and pi system to the reactive center. The substituent effect can be quantified by calculating parameters such as Hammett constants or by analyzing the charge distribution through population analysis. ichem.md

Research on Derivatives and Analogues of N Boc 3 4 Cyanophenyl Oxaziridine

Variations in N-Protecting Groups (e.g., N-Moc, N-Z, N-Fmoc oxaziridines)

The tert-butoxycarbonyl (Boc) group is just one of several carbamate-based protecting groups that have been incorporated into the oxaziridine (B8769555) framework. The synthesis of related N-alkoxycarbonyl oxaziridines, including those with methoxycarbonyl (Moc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, generally follows a similar pathway to their N-Boc counterpart. This involves the oxidation of the corresponding N-protected imines. nih.govacs.org One effective method for preparing the precursor imines is through the acylation of an N-silylimine with the appropriate chloroformate. nih.gov

The choice of the N-protecting group has a significant impact on the oxaziridine's properties. For instance, the barrier to nitrogen inversion in N-alkoxycarbonyl oxaziridines is notably lower than in N-alkyl oxaziridines. acs.org This is attributed to the conjugation of the nitrogen's lone pair with the carbonyl group, which stabilizes the planar transition state. In solution, these oxaziridines exist as a mixture of interconverting trans and cis conformers. acs.org

A comparative study on N-Moc, N-Boc, N-Z, and N-Fmoc protected oxaziridines has explored their efficacy in transferring the N-alkoxycarbonyl fragment to various nucleophiles, a process known as electrophilic amination. acs.org These reagents have been shown to react with primary and secondary amines to produce protected hydrazines in yields ranging from fair to excellent. acs.org The reactivity of these oxaziridines extends to other nucleophiles, including enolates, sulfur, and phosphorus compounds. acs.org

N-Protecting GroupCommon PrecursorKey Features
N-Moc Methyl chloroformateSmaller steric profile compared to Boc.
N-Z Benzyl chloroformateCan be removed by hydrogenolysis.
N-Fmoc 9-Fluorenylmethoxycarbonyl chlorideCleavable under basic conditions.

Exploration of Alternative Aryl Substituents

The electronic nature of the aryl group at the 3-position of the oxaziridine ring plays a crucial role in modulating the reactivity of the reagent. Research into 2-arenesulfonyl-3-aryloxaziridines has provided valuable insights into these structure-activity relationships. The stability of these oxaziridines is influenced by the electronic properties of both the N-sulfonyl group and the 3-aryl substituent. acs.org

It has been observed that electron-donating groups on the 3-aryl ring tend to decrease the stability of the oxaziridine. acs.org Conversely, electron-withdrawing groups on the 3-aryl substituent can enhance the electrophilicity of the oxaziridine oxygen atom, making it a more potent oxidizing agent. nih.gov This is consistent with the general trend that electron-deficient oxaziridines are more powerful oxygen-transfer reagents. nih.gov For instance, the substitution of a benzenesulfonyl group with a more electron-withdrawing perfluoroalkylsulfonyl group significantly increases the oxaziridine's reactivity in epoxidation reactions. nih.gov

The synthesis of 3-arylated aziridines, which can be conceptually related to oxaziridines, has been demonstrated with a variety of aryl substituents, including differently substituted phenyl rings and heteroaromatic rings like 3-pyridyl. mdpi.com These studies underscore the synthetic accessibility of oxaziridine precursors with diverse electronic and steric properties at the 3-position.

Aryl Substituent at 3-PositionElectronic EffectImpact on Reactivity/Stability
Electron-Donating Groups (e.g., -OCH₃)Increases electron density on the ringGenerally decreases stability. acs.org
Electron-Withdrawing Groups (e.g., -NO₂)Decreases electron density on the ringEnhances electrophilicity of the oxygen atom. nih.gov

Development of Chiral Oxaziridine Analogues and Oxaziridinium Salts

A significant area of research has focused on the development of chiral oxaziridines for enantioselective transformations. A successful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the oxidation of a prochiral imine. One of the most well-known examples is the use of camphor-derived auxiliaries. The synthesis of Davis' chiral camphor-derived oxaziridine involves the oxidation of a camphor sulfonic acid-derived imine. nih.gov Due to the steric hindrance of the camphor backbone, the oxidation occurs selectively from the endo face of the C=N double bond, resulting in the formation of a single oxaziridine isomer. nih.gov These chiral N-sulfonyloxaziridines have been extensively used for the asymmetric hydroxylation of enolates. wikipedia.org

In addition to substrate-controlled diastereoselective methods, catalytic enantioselective approaches for the synthesis of chiral oxaziridines have emerged. These methods often employ a chiral catalyst to control the stereochemistry of the oxidation of the imine precursor. For example, chiral phase-transfer catalysts, hafnium complexes, and chiral bases have been successfully used for the enantioselective synthesis of N-sulfonyloxaziridines. nih.gov

Furthermore, the generation of chiral oxaziridinium salts has opened up new avenues for asymmetric catalysis. These positively charged species are highly electrophilic and are potent oxygen-transfer reagents. nih.gov Chiral iminium salts can be catalytically converted to oxaziridinium salts in the presence of a stoichiometric oxidant like Oxone. These in situ-generated chiral oxaziridinium salts have been effectively used in the asymmetric epoxidation of alkenes, affording products with moderate to excellent enantioselectivities. nih.govnih.gov A notable application is the highly enantioselective sulfoxidation using a novel and effective oxaziridinium salt, achieving up to >99% ee. nih.gov

Chiral ApproachDescriptionTypical Application
Chiral AuxiliariesA chiral moiety is attached to the precursor imine to direct the stereochemistry of the oxidation.Asymmetric hydroxylation of enolates. wikipedia.org
Catalytic Enantioselective SynthesisA chiral catalyst is used to control the stereoselective oxidation of a prochiral imine.Synthesis of enantioenriched N-sulfonyloxaziridines. nih.gov
Chiral Oxaziridinium SaltsIn situ generation of a chiral, positively charged oxaziridine species from a chiral iminium salt.Asymmetric epoxidation of alkenes. nih.govnih.gov

N-Silyl and N-Sulfonyl Oxaziridines

N-Sulfonyl oxaziridines, often referred to as Davis' oxaziridines, represent a widely studied class of these heterocycles. wikipedia.org They are generally stable, crystalline solids and are primarily known for their ability to act as electrophilic oxygen transfer agents. nih.gov The synthesis typically involves the oxidation of the corresponding N-sulfonyl imines. nih.gov The reactivity of N-sulfonyloxaziridines is significantly influenced by the electronic nature of the sulfonyl group; more electron-withdrawing groups lead to more powerful oxidizing agents. nih.gov These reagents have been successfully employed in a wide array of oxidation reactions, including the oxidation of sulfides, amines, enamines, and enolates. nih.gov

While N-sulfonyl oxaziridines are predominantly oxygen-transfer reagents, the development of N-silyl oxaziridines has provided access to reagents with different reactivity profiles. The synthesis of an oxaziridine bearing an N-tert-butyldiphenylsilyl (TBDPS) group has been reported. acs.org Due to the sensitivity of most N-silylamines to moisture and acid, the synthesis of the TBDPS derivative required a specific multi-step sequence. acs.org

Interestingly, in contrast to the oxygen-transfer reactivity of N-sulfonyl oxaziridines, N-silyloxaziridines have been shown to act as nitrogen-transfer agents. For instance, N-Boc-oxaziridines can transfer their nitrogen atom to organometallic species like diorganozinc compounds to form N-Boc-protected primary amines. acs.org This divergent reactivity highlights the profound influence of the N-substituent on the chemical behavior of the oxaziridine ring.

Class of OxaziridineN-SubstituentPrimary Reactivity
N-Sulfonyl OxaziridinesSulfonyl group (e.g., -SO₂Ar)Electrophilic Oxygen Transfer. nih.gov
N-Silyl OxaziridinesSilyl (B83357) group (e.g., -SiPh₂tBu)Electrophilic Nitrogen Transfer. acs.org

Future Research Directions and Overcoming Current Challenges

Development of More Efficient and Sustainable Synthetic Methods

The established synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine involves a two-step process: an aza-Wittig reaction of N-Boc-triphenyliminophosphorane with 4-cyanobenzaldehyde (B52832), followed by the oxidation of the resulting imine with an oxidizing agent like Oxone. lookchem.com While effective, future research is geared towards developing more efficient and sustainable alternatives.

Expansion of Substrate Scope in Nitrogen Transfer Reactions

This compound has proven effective in the amination of a range of nitrogen and carbon nucleophiles. It readily reacts with primary and secondary amines to produce N-Boc-protected hydrazines and with enolates to yield N-Boc-amino derivatives. lookchem.com The substrate scope for these reactions is a critical area of ongoing research, with the goal of applying this reagent to a wider variety of complex molecules.

A key focus is to broaden the range of compatible functional groups within the nucleophilic substrate. While the reagent is relatively mild, its compatibility with highly sensitive functional groups or in the context of complex natural product synthesis is an area that requires further investigation. Research into the reaction conditions, such as solvent and temperature, may lead to improved yields and selectivity for a more diverse set of substrates.

The following table, derived from the foundational work by Vidal, Guy, Sterin, and Collet, illustrates the established substrate scope for the amination of various nucleophiles with this compound.

NucleophileProductYield (%)
Piperidine1-(N-Boc-amino)piperidine95
Morpholine4-(N-Boc-amino)morpholine92
(S)-2-(Methoxymethyl)pyrrolidine(S)-1-(N-Boc-amino)-2-(methoxymethyl)pyrrolidine78
Dibenzylamine1-(N-Boc-amino)-1,1-dibenzylamine85
Aniline1-Anilino-N-Boc-hydrazine60
Lithium enolate of acetophenone2-(N-Boc-amino)-1-phenylethanone38
Lithium enolate of propiophenone2-(N-Boc-amino)-1-phenylpropan-1-one35
Lithium enolate of 2-methylcyclohexanone2-(N-Boc-amino)-2-methylcyclohexanone33

Data sourced from Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of this compound, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. lookchem.com

Catalytic Asymmetric Transformations for Enhanced Selectivity

A significant frontier in the application of this compound is its use in catalytic asymmetric transformations. The development of methods that utilize a chiral catalyst to control the stereochemical outcome of the nitrogen transfer reaction would be a major advancement, providing enantiomerically enriched products that are highly valuable in medicinal chemistry and materials science.

Currently, there is a need for the discovery of effective chiral catalysts that can work in concert with this compound to achieve high enantioselectivity. Research in this area would involve screening various chiral ligands and metal complexes, as well as exploring organocatalytic approaches. A successful catalytic asymmetric system would not only enhance the selectivity of the amination but also reduce the need for chiral auxiliaries or resolutions, making the synthesis of chiral amines more efficient and economical. The unique structural features of this compound suggest its potential as a building block in asymmetric synthesis. cymitquimica.com

Addressing Limitations in Yields due to Byproduct Formation

A notable challenge in the use of this compound is the formation of 4-cyanobenzaldehyde as a byproduct. This aldehyde can react with certain nucleophiles or intermediates in the reaction mixture, leading to the formation of side products and a reduction in the yield of the desired aminated product. This is particularly problematic in reactions with enolates, where aldol (B89426) condensation with the byproduct aldehyde can significantly lower the yield of the target α-amino ketone. lookchem.com

Future research will focus on strategies to mitigate the impact of this byproduct. One promising approach is the design of modified oxaziridines with different substitution patterns on the aromatic ring. For instance, the use of ortho-substituted oxaziridines has been suggested as a way to sterically hinder the aldehyde byproduct from participating in side reactions. lookchem.com Another avenue of exploration is the development of "one-pot" or tandem reaction sequences where the byproduct is immediately consumed in a subsequent, productive transformation, thereby preventing it from interfering with the primary amination reaction.

Exploration of Novel Reactivity Modes and Applications

Beyond its established role as a nitrogen transfer agent, the unique three-membered ring structure of this compound presents opportunities for novel reactivity and applications. The inherent ring strain and the presence of a weak N-O bond suggest that this compound could participate in a variety of other chemical transformations.

One exciting area of exploration is its potential use in cycloaddition reactions. For example, oxaziridines have been shown to undergo [3+2] cycloaddition reactions with arynes to produce dihydrobenzisoxazoles, a reaction that involves an unusual cleavage of the C-O bond of the oxaziridine (B8769555) ring. nih.gov Investigating the participation of this compound in such cycloadditions and with other unsaturated systems could open up new avenues for the synthesis of complex heterocyclic compounds. The presence of the cyano group also offers a handle for further synthetic manipulations, adding to the compound's versatility as a building block in the synthesis of more complex molecules. cymitquimica.com

Q & A

Q. What are the established synthetic routes for N-Boc-3-(4-cyanophenyl)oxaziridine, and how do they address regioselectivity?

this compound is typically synthesized via an aza-Wittig reaction between N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde, followed by oxidation of the resulting imine with Oxone (KHSO₅) to form the oxaziridine ring . This method ensures regioselective installation of the N-Boc group and avoids competing side reactions. The 4-cyanophenyl substituent stabilizes the oxaziridine structure, enabling isolation as a crystalline solid. For researchers, optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to suppress imine hydrolysis during oxidation.

Q. How is this compound utilized in electrophilic amination?

The reagent transfers its N-Boc group to nucleophiles like enolates and primary/secondary amines under mild conditions. For example:

  • Enolate amination : Enolates generated from esters or ketones (e.g., using LiHMDS) react with the oxaziridine to yield N-Boc-protected α-aminoketones or α-amino esters. This method avoids racemization, making it suitable for stereoselective synthesis .
  • Amine amination : Primary amines are converted to N-Boc hydrazines, enabling access to hydrazino acids or constrained peptides .

Advanced Research Questions

Q. What challenges arise during the deprotection of N-Boc groups in di-Boc-protected intermediates, and how can they be mitigated?

In di-Boc-protected systems (e.g., 3-amino-2,3-dihydropyrid-4-ones), differential deprotection is problematic. The N1-Boc group on dihydropyridones resists cleavage (requiring 24 hours with TFA in CH₂Cl₂), while the C3-Boc group is removed rapidly, leading to decomposition via α-aminoketone dimerization or tricyclic pyrazine formation . Strategies include:

  • Using buffered TFA conditions to slow down decomposition.
  • Exploring alternative protecting groups (e.g., Fmoc) for orthogonal deprotection.

Q. How do competing aldol side reactions limit yields in oxaziridine-mediated amination, and what methods suppress them?

During enolate amination, the byproduct p-cyanobenzaldehyde (from oxaziridine decomposition) reacts with enolates in aldol additions, capping yields at ~50% . Mitigation approaches:

  • Low-temperature reactions (–78°C) to slow aldol kinetics.
  • In situ quenching of aldehydes with scavengers (e.g., NaBH₄) post-amination.

Q. What mechanistic insights explain the SN2-like transfer of the N-Boc group in oxaziridine-mediated amination?

The reaction proceeds via nucleophilic attack on the oxaziridine oxygen, forming a hemiaminal intermediate that fragments into the N-Boc product and a sulfinimine byproduct. DFT studies reveal the N-O bond in oxaziridines is electron-depleted, facilitating cleavage during nucleophilic transfer . Steric and electronic effects of the 4-cyanophenyl group stabilize the transition state, enhancing reactivity toward enolates over amines .

Methodological Considerations

Q. How can researchers optimize oxaziridine stability during storage and reactions?

  • Store under argon at –20°C to prevent moisture-induced ring opening.
  • Use anhydrous solvents (e.g., THF, CH₂Cl₂) to avoid hydrolysis.
  • Monitor reaction progress via HPLC or LC-MS to detect early-stage decomposition.

Q. What analytical techniques are critical for characterizing oxaziridine-derived products?

  • X-ray crystallography : Resolves stereochemistry of oxaziridine adducts (e.g., pseudoaxial conformations in dihydroisoquinoline derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes Boc-protected amines from aldol byproducts (e.g., via carbonyl shifts at ~170 ppm) .
  • HRMS : Confirms molecular weight integrity, especially for labile α-aminoketones.

Data Contradictions and Resolutions

Q. Why do some studies report divergent yields for oxaziridine-mediated amination?

Discrepancies arise from:

  • Substrate-dependent reactivity : Electron-deficient enolates (e.g., from β-ketoesters) react faster than less-activated systems.
  • Byproduct interference : Residual aldehydes or sulfinimines can inhibit product crystallization, leading to underestimated yields .
  • Reagent purity : Commercial batches may contain hydrolyzed imine precursors; recrystallization from pentane/EtOAc improves purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.